molecular formula C6H12OS B15296295 2-methylpentanethioic S-acid

2-methylpentanethioic S-acid

Cat. No.: B15296295
M. Wt: 132.23 g/mol
InChI Key: IUBCTUXJYXUSAZ-UHFFFAOYSA-N
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Description

2-Methylpentanethioic S-acid, also known as 2-methylpentanethioic acid, is an organic compound with the molecular formula C6H12OS. This compound is characterized by the presence of a thiol group (-SH) attached to a pentanoic acid backbone, with a methyl group substitution at the second carbon. It is a sulfur-containing carboxylic acid derivative, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpentanethioic S-acid can be achieved through several methods. One common approach involves the thiolation of 2-methylpentanoic acid. This can be done by reacting 2-methylpentanoic acid with a thiolating agent such as hydrogen sulfide (H2S) or thiourea under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid (HCl), and is conducted at elevated temperatures to facilitate the formation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-methylpentanoyl chloride in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentanethioic S-acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Alcohols (R-CH2OH).

    Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).

Scientific Research Applications

2-Methylpentanethioic S-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals, including flavors, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylpentanethioic S-acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanoic acid: Lacks the thiol group, resulting in different reactivity and applications.

    2-Methylpentanedioic acid: Contains two carboxylic acid groups, leading to distinct chemical properties.

    2-Methylvaleric acid: Another isomer with similar molecular weight but different structural arrangement.

Uniqueness

2-Methylpentanethioic S-acid is unique due to the presence of both a thiol and a carboxylic acid group, which imparts a combination of reactivity and functionality not found in its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-methylpentanethioic S-acid

InChI

InChI=1S/C6H12OS/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

IUBCTUXJYXUSAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)S

Origin of Product

United States

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